Physicochemical Profile Differentiation
The target compound (N1-propyl) exhibits a molecular weight of 275.77 g/mol (HCl salt) , which is intermediate between the 1-methyl analog (247.72 g/mol) and the 1-isopropyl analog (289.80 g/mol) . Computational predictions for the free base yield logP of ~3.23 and PSA of ~38.7 Ų for the N1-propyl scaffold . By comparison, the 1-methyl analog is predicted to have lower logP (~2.5–2.8) and the 1-isopropyl analog marginally higher logP (~3.4–3.6) due to increased branching, while the 1-(2-fluoroethyl) analog exhibits a lower logP (~2.5–2.7) owing to the electronegative fluorine substituent increasing polarity [1]. The n-propyl substituent therefore occupies a narrow, differentiated physicochemical window that balances membrane permeability (logP) with aqueous solubility (PSA, H-bond acceptors) relative to its immediate neighbors in the congeneric series.
| Evidence Dimension | Molecular weight (HCl salt) and predicted logP range |
|---|---|
| Target Compound Data | MW 275.77 g/mol; predicted logP ~3.23; PSA ~38.7 Ų |
| Comparator Or Baseline | N1-methyl: MW 247.72, logP ~2.5–2.8; N1-ethyl: MW ~261.75, logP ~2.8–3.1; N1-isopropyl: MW 289.80, logP ~3.4–3.6; N1-(2-fluoroethyl): MW 279.74, logP ~2.5–2.7 |
| Quantified Difference | Target compound logP falls between ethyl and isopropyl analogs; MW 13.98 g/mol higher than ethyl analog and 13.77 g/mol lower than 2-fluoroethyl analog |
| Conditions | Predicted properties via computational methods (mcule property calculator); HCl salt molecular weights from supplier databases (ChemSrc, ChemicalBook) |
Why This Matters
The intermediate lipophilicity of the n-propyl congener may offer a superior balance between cell permeability and metabolic stability relative to both more polar (methyl, fluoroethyl) and more lipophilic (isopropyl) analogs, directly influencing hit-to-lead progression decisions.
- [1] SwissADME. Free web tool for ADME prediction; logP estimates can be generated from SMILES input. http://www.swissadme.ch/ (accessed 2026-04-29). View Source
